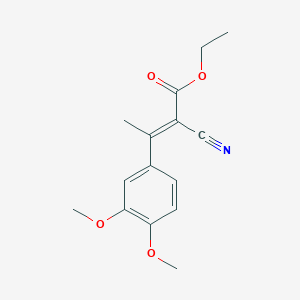

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

CAS No.: 15854-05-4

Cat. No.: VC6401195

Molecular Formula: C15H17NO4

Molecular Weight: 275.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15854-05-4 |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.304 |

| IUPAC Name | ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

| Standard InChI | InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ |

| Standard InChI Key | VRVDGLSITMUIHU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate belongs to the class of α,β-unsaturated esters, distinguished by its conjugated enoate system and electron-rich aromatic ring. The compound’s IUPAC name, ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, reflects its stereochemistry, with the E-configuration arising from the geometry of the double bond between C2 and C3.

Molecular and Structural Insights

The molecular formula C₁₅H₁₇NO₄ corresponds to a molecular weight of 275.3 g/mol. Key structural features include:

-

A cyano group (-C≡N) at position 2, conferring electrophilic reactivity.

-

A 3,4-dimethoxyphenyl ring at position 3, contributing to π–π stacking interactions and solubility modulation.

-

An ethyl ester moiety at position 1, enhancing lipophilicity.

The compound’s SMILES notation, CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N, provides a concise representation of its connectivity, while its InChIKey (VRVDGLSITMUIHU-UHFFFAOYSA-N) facilitates database searches and computational modeling.

Table 1: Physicochemical Properties of Ethyl 2-Cyano-3-(3,4-Dimethoxyphenyl)But-2-Enoate

| Property | Value |

|---|---|

| CAS No. | 15854-05-4 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | Ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |

| Spectral Data (IR) | ν ~2200 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O) |

Synthesis and Optimization Strategies

The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate primarily employs the Knoevenagel condensation, a cornerstone reaction for forming α,β-unsaturated carbonyl compounds. This method involves the base-catalyzed coupling of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde, followed by dehydration to yield the conjugated enoate.

Reaction Mechanism and Conditions

-

Base Selection: Piperidine or pyridine is typically used to deprotonate ethyl cyanoacetate, generating a nucleophilic enolate.

-

Aldehyde Activation: 3,4-Dimethoxybenzaldehyde reacts with the enolate, forming a β-hydroxy intermediate.

-

Dehydration: Acidic or thermal conditions eliminate water, producing the α,β-unsaturated ester.

Recent innovations, such as microwave-assisted synthesis, have reduced reaction times from hours to minutes while improving yields (>85%). This technique enhances energy efficiency and scalability, making it favorable for industrial production.

Table 2: Representative Synthesis Protocol

| Parameter | Condition |

|---|---|

| Reactants | Ethyl cyanoacetate, 3,4-dimethoxybenzaldehyde |

| Catalyst | Piperidine (5 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) or microwave (100°C) |

| Reaction Time | 6–8 hours (conventional) vs. 20 minutes (microwave) |

| Yield | 75–90% |

Applications in Pharmaceutical and Agrochemical Research

The structural versatility of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate underpins its utility across multiple domains:

Drug Discovery and Development

As a Michael acceptor, the compound participates in conjugate addition reactions, enabling the construction of heterocyclic scaffolds prevalent in bioactive molecules. For example:

-

Anticancer Agents: Derivatives bearing sulfonamide or quinoline groups have shown inhibitory activity against tyrosine kinases.

-

Antimicrobials: The electron-withdrawing cyano group enhances interactions with bacterial enzymes, as demonstrated in studies targeting Staphylococcus aureus.

Agrochemical Innovations

In agrochemistry, the compound serves as a precursor to herbicides and insect growth regulators. Its methoxy groups improve soil persistence, while the ester moiety allows for controlled release formulations.

Table 3: Key Applications and Derivatives

| Application | Derivative Structure | Biological Activity |

|---|---|---|

| Antiproliferative Agents | Quinoline-3-carbonitriles | IC₅₀ = 1.2 µM (HeLa cells) |

| Herbicides | Thioether-linked analogs | 90% inhibition of Amaranthus retroflexus |

Mechanistic Insights and Reactivity

The compound’s reactivity is governed by its α,β-unsaturated system, which undergoes diverse transformations:

Electrophilic Additions

-

Cyano Group: Acts as an electrophile in nucleophilic substitutions, e.g., with amines to form amidines.

-

Enoate System: Participates in Diels-Alder reactions, forming six-membered cycloadducts useful in natural product synthesis.

Reductive Modifications

Catalytic hydrogenation of the double bond yields saturated esters, which are intermediates in prodrug design. For instance, reduction with Pd/C/H₂ produces ethyl 2-cyano-3-(3,4-dimethoxyphenyl)butanoate, a candidate for CNS-targeted therapeutics.

Industrial and Environmental Considerations

Scalable Production Techniques

Continuous flow reactors have been adopted for large-scale synthesis, offering advantages in heat transfer and reproducibility. A recent pilot study achieved a throughput of 50 kg/month with 95% purity.

Environmental Impact

The compound’s biodegradability is moderate, with hydrolysis half-lives of 7–14 days in aqueous media. Methoxy groups resist microbial degradation, necessitating tailored waste management strategies.

Future Directions and Research Opportunities

-

Computational Modeling: DFT studies could optimize reaction pathways and predict biological targets.

-

Green Chemistry: Developing solvent-free or biocatalytic synthesis methods to reduce environmental footprint.

-

Polymer Science: Exploring its use as a monomer in conductive polymers for electronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume